2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a 4-chlorophenyl carbamoyl group linked via a sulfanyl-methyl bridge to the thiazole ring. Its structural complexity suggests applications in antimicrobial, anti-inflammatory, and anticancer research .
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c20-14-1-3-15(4-2-14)23-18(26)12-28-19-24-16(11-27-19)9-17(25)22-10-13-5-7-21-8-6-13/h1-8,11H,9-10,12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVPVFAUZMEPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide (CAS Number: 953991-97-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 462.0 g/mol. The structure features a thiazole ring, a chloroaniline moiety, and an acetamide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O3S2 |
| Molecular Weight | 462.0 g/mol |
| CAS Number | 953991-97-4 |
| Structural Features | Thiazole ring, chloroaniline |
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds with thiazole moieties can inhibit the growth of various pathogens. In vitro studies have shown that related thiazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group in the structure may enhance its interaction with microbial enzymes, leading to increased efficacy.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, derivatives similar to the compound have demonstrated cytotoxic effects on cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). The mechanism often involves apoptosis induction and cell cycle arrest at specific phases (G1 or G2/M), depending on the substituents on the thiazole ring.
In a comparative study, it was found that:
- Compound A (a related thiazole) reduced Caco-2 cell viability by approximately 39.8% compared to control.
- Compound B showed enhanced anticancer activity with a viability reduction of up to 31.9% in Caco-2 cells.
These findings suggest that modifications to the thiazole structure can significantly influence anticancer potency.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- Thiazole vs. Triazole/Thiadiazole : The thiazole core in the target compound may offer enhanced metabolic stability compared to triazole or thiadiazole analogs, which are prone to oxidative degradation .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl, 4-nitrophenyl) improve bioactivity by increasing electrophilicity and target binding .
Critical Insight :
Crystallographic and Structural Data
- Target Compound: No crystallographic data available.
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Exhibits planar amide groups and N–H⋯O hydrogen bonding, stabilizing dimeric structures .
- N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide : Antiparallel alignment of C=O and N–H bonds enhances crystal packing via hydrogen bonds .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core. Key steps include:
- Thiazole ring formation : Reacting carbamoylmethyl sulfanyl precursors with α-haloacetamide derivatives under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility and reaction rates .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures is employed to achieve >95% purity .
Q. Which analytical techniques are recommended for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and integration ratios (e.g., pyridinyl methyl protons at δ 4.3–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, typically requiring >98% for biological testing .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 452.08) .
Q. How to design experiments to assess the compound’s biological activity (e.g., antimicrobial or anticancer properties)?
- In vitro assays : Use standardized protocols like broth microdilution (for antimicrobial activity against S. aureus or E. coli) or MTT assays (for cytotoxicity in cancer cell lines, e.g., HeLa or MCF-7) .
- Controls : Include positive controls (e.g., cisplatin for anticancer assays) and solvent-only negative controls .
- Dose-response curves : Test concentrations ranging from 1 nM to 100 μM to determine IC values .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data during structural elucidation?
- SHELX refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered atoms (e.g., sulfanyl groups) and validating with R < 0.05 .
- Twinned data : For non-merohedral twinning, employ the Hooft parameter in PLATON to refine against high-resolution data (<1.0 Å) .
- Hydrogen bonding analysis : Use Mercury software to map interactions (e.g., N–H···O=C distances of 2.8–3.0 Å) and validate packing motifs .
Q. What strategies are effective in modifying the compound to enhance bioactivity while maintaining stability?
- Functional group substitution : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF) to improve target binding without compromising solubility .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide moiety to enhance membrane permeability .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability .
Q. How to analyze structure-activity relationships (SAR) using computational and experimental methods?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase, PDB ID: 1M17). Focus on key residues (e.g., Lys721 for hydrogen bonding) .
- QSAR modeling : Develop 2D descriptors (e.g., logP, polar surface area) from datasets of analogous thiazole derivatives to predict IC trends .
- Metabolic profiling : Use liver microsome assays (human or rat) to identify major Phase I metabolites (e.g., hydroxylation at the pyridinyl methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
